rac去甲肾上腺素-d3盐酸盐

描述

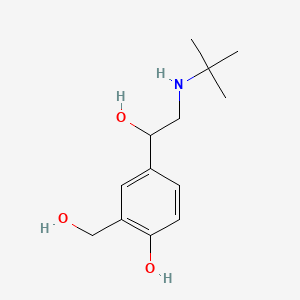

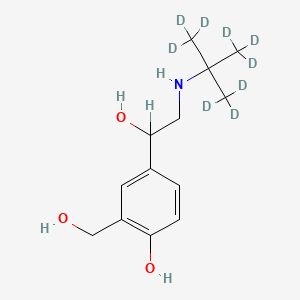

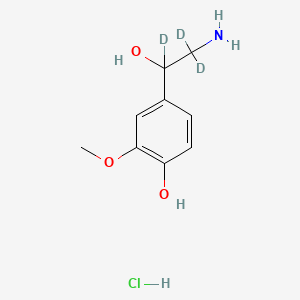

“rac Normetanephrine-d3 Hydrochloride” is the labelled analogue of rac Normetanephrine Hydrochloride, which is a metabolite of Epinephrine . It is used in pharmaceutical toxicology and as a reference material for accurate and reliable data analysis .

Molecular Structure Analysis

The molecular formula of “rac Normetanephrine-d3 Hydrochloride” is C9H11D3ClNO3 . The molecular weight is 222.68 .Physical And Chemical Properties Analysis

“rac Normetanephrine-d3 Hydrochloride” appears as a white to pale beige solid . It is slightly soluble in DMSO and methanol when heated . It should be stored at 2-8°C under an inert atmosphere .科学研究应用

肿瘤的生化标记

rac去甲肾上腺素-d3盐酸盐在肿瘤检测中起着至关重要的作用。包括去甲肾上腺素在内的间肾上腺素是肾上腺髓质肿瘤(如嗜铬细胞瘤)和其他源自神经嵴细胞的肿瘤(包括副神经节瘤和神经母细胞瘤)的生化标记。一种使用d3-去甲肾上腺素作为内标的液相色谱-串联质谱(LC-MS/MS)方法已被开发用于测量尿液中结合的间肾上腺素,为肿瘤诊断提供了一种灵敏且特异的检测方法 (Taylor & Singh, 2002)。

神经化学研究

在神经化学研究中,去甲肾上腺素(去甲肾上腺素的代谢物)被广泛研究。它主要由单胺氧化酶代谢,是了解脑化学的关键物质。研究表明,注射到老鼠体内的去甲肾上腺素在大脑中迅速代谢,提供了对去甲肾上腺素在神经系统中代谢的见解 (Schanberg 等, 1968)。

分析化学和诊断检测

rac去甲肾上腺素-d3盐酸盐用于开发检测生物样品中去甲肾上腺素的新方法。例如,一种新型碳/壳聚糖电极糊被用于去甲肾上腺素的灵敏伏安测定,证明了该化合物在诊断检测和分析化学中的重要性 (El Khamlichi 等, 2018)。

了解激素作用

rac去甲肾上腺素-d3盐酸盐还在与类固醇/核受体相关的协同激活剂的研究中得到应用。这些研究有助于了解激素作用,并有可能为激素依赖性肿瘤开发治疗剂 (Li, Gomes, & Chen, 1997)。

环境和生态研究

此外,rac去甲肾上腺素-d3盐酸盐与环境和生态研究相关。研究已经探讨了拉克托胺(一种相关化合物)在水体中的存在,考察了其对人类和非目标生物(如鱼)的生态影响和毒性 (Sachett 等, 2018)。

安全和危害

作用机制

Rac Normetanephrine-d3 Hydrochloride, also known as Normetanephrine-d3 HCl, is a deuterated compound of Normetanephrine Hydrochloride . It is a metabolite of Epinephrine , and its mechanism of action involves several steps and processes.

Target of Action

The primary target of Normetanephrine-d3 HCl is the catecholamine receptors within the brain . These receptors play a crucial role in the sympathetic nervous system, which is responsible for the body’s fight-or-flight response.

Mode of Action

Normetanephrine-d3 HCl interacts with its targets by binding to the catecholamine receptors. This binding event triggers the release of catecholamines, which then exert their effects on the sympathetic nervous system .

Biochemical Pathways

The affected biochemical pathway is the catecholamine pathway. The binding of Normetanephrine-d3 HCl to the catecholamine receptors triggers the release of catecholamines. These catecholamines then interact with various components of the sympathetic nervous system, leading to a diverse array of physiological responses .

Pharmacokinetics

It is known that deuterated compounds can potentially affect the pharmacokinetic and metabolic profiles of drugs .

属性

IUPAC Name |

4-(2-amino-1,2,2-trideuterio-1-hydroxyethyl)-2-methoxyphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3.ClH/c1-13-9-4-6(8(12)5-10)2-3-7(9)11;/h2-4,8,11-12H,5,10H2,1H3;1H/i5D2,8D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKFPRGQZWKTEON-IJJJTAPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(CN)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C1=CC(=C(C=C1)O)OC)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858223 | |

| Record name | 4-[2-Amino-1-hydroxy(~2~H_3_)ethyl]-2-methoxyphenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1085333-97-6 | |

| Record name | 4-[2-Amino-1-hydroxy(~2~H_3_)ethyl]-2-methoxyphenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

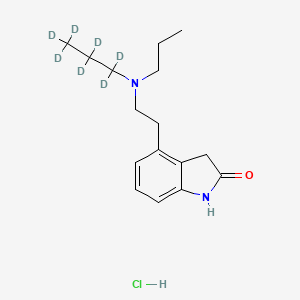

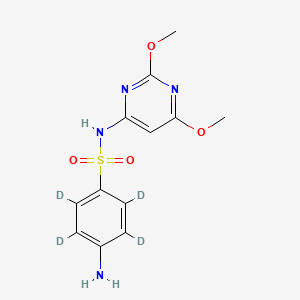

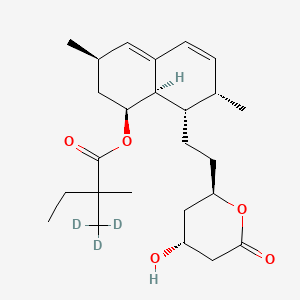

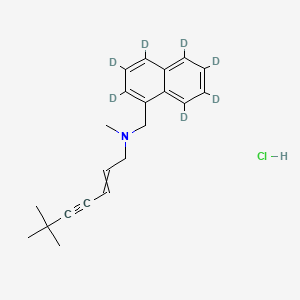

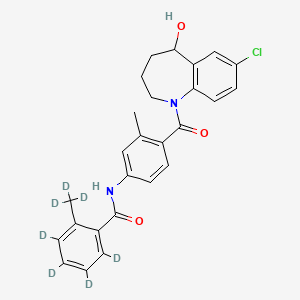

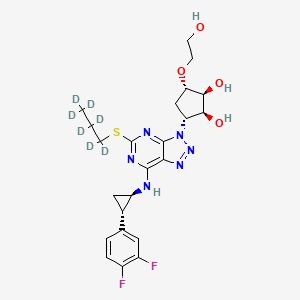

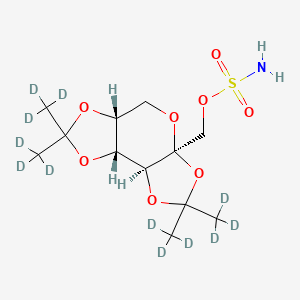

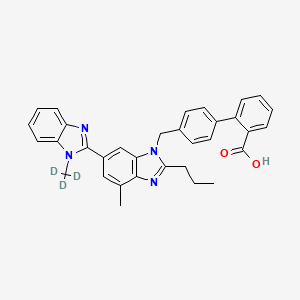

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。